molecular formula C10H9NS2 B8670620 2-Methylthio-4-phenyl-thiazole

2-Methylthio-4-phenyl-thiazole

Cat. No.: B8670620
M. Wt: 207.3 g/mol
InChI Key: UCLTXHQWNOTMBR-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Thiazole (B1198619) Scaffold

The journey of the thiazole ring in science began in the late 19th century. The pioneering work of Hantzsch and Weber in 1887 led to the first synthesis of a thiazole derivative, marking a significant milestone in heterocyclic chemistry. nih.govgoogle.com The fundamental importance of the thiazole scaffold was further underscored by its discovery as a core component of thiamine (B1217682) (Vitamin B1), a vital nutrient for numerous cellular processes. prepchem.comnih.gov Another pivotal moment in the history of thiazoles was the identification of the thiazole ring within the structure of penicillin, one of the most revolutionary discoveries in the history of medicine. prepchem.comcaymanchem.com This cemented the thiazole moiety as a key player in the development of life-saving antibacterial agents. prepchem.com Over the decades, the significance of the thiazole scaffold has only grown, with its incorporation into a multitude of synthetic drugs spanning a vast range of therapeutic areas. prepchem.comresearchgate.net

Prevalence of Thiazole Derivatives in Drug Discovery and Development

The thiazole nucleus is a common feature in a remarkable number of FDA-approved drugs, highlighting its clinical relevance and therapeutic success. medchemexpress.comtandfonline.com Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antifungal properties. medchemexpress.comresearchgate.netbohrium.com The versatility of the thiazole ring allows for extensive structural modifications, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties to enhance efficacy and reduce toxicity. researchgate.netmedchemexpress.com This adaptability has made thiazole derivatives a mainstay in modern drug discovery programs, with ongoing research continually uncovering new therapeutic applications. caymanchem.comchemicalbook.com

Table 1: Examples of FDA-Approved Drugs Containing a Thiazole Ring

Drug NameTherapeutic Class
SulfathiazoleAntibacterial
RitonavirAntiretroviral (Anti-HIV)
DasatinibAnticancer
MeloxicamAnti-inflammatory
AbafunginAntifungal
TiazofurinAnticancer
Ceftaroline fosamilAntibiotic
DabrafenibAnticancer
LurasidoneAntipsychotic

This table is for illustrative purposes and is not exhaustive. prepchem.comprepchem.comcaymanchem.comresearchgate.netconicet.gov.ar

Focus on 2-Substituted and 4-Substituted Thiazole Motifs in Research

The substitution pattern on the thiazole ring plays a crucial role in determining the biological activity of its derivatives. Among the various possibilities, 2-substituted and 4-substituted thiazoles have garnered significant attention from researchers. The majority of biologically active thiazole compounds feature substitutions at these positions. scispace.commdpi.com The 2-amino-4-arylthiazole framework, in particular, has been extensively explored and has yielded compounds with a wide range of pharmacological effects, including antibacterial, antifungal, and anticancer activities. Similarly, modifications at the 2- and 4-positions of the thiazole ring have been a key strategy in the development of potent and selective inhibitors of various enzymes and receptors. The exploration of different substituents at these positions allows for the modulation of a molecule's properties, such as its ability to bind to a specific biological target.

Introduction to 2-Methylthio-4-phenyl-thiazole within Contemporary Thiazole Research

Research into related structures, such as 2-{[4-(methylthio)phenoxy]methyl}-4-phenyl-1,3-thiazole, has demonstrated the potential for this class of compounds to exhibit anti-inflammatory and antimicrobial activities. The synthesis of this compound and its derivatives is often achieved through established methods like the Hantzsch thiazole synthesis or by methylation of the corresponding 2-mercaptothiazole (B1225461) precursor. prepchem.com The availability of this compound as a chemical intermediate facilitates the exploration of novel thiazole-based compounds with potential therapeutic applications. caymanchem.commedchemexpress.com As the quest for new drugs continues, the role of versatile building blocks like this compound in contemporary medicinal chemistry research is poised to grow in significance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NS2

Molecular Weight

207.3 g/mol

IUPAC Name

2-methylsulfanyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C10H9NS2/c1-12-10-11-9(7-13-10)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

UCLTXHQWNOTMBR-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Methylthio 4 Phenyl Thiazole and Analogous Structures

General Synthetic Approaches to Thiazole (B1198619) Ring Systems

The construction of the thiazole core can be achieved through various synthetic routes, with the Hantzsch thiazole synthesis being the most prominent and widely utilized method. nih.govencyclopedia.pub However, several other cyclization strategies have also been developed to provide access to diverse thiazole derivatives. researchgate.netorganic-chemistry.org

Hantzsch Thiazole Synthesis and its Modern Variants

The Hantzsch thiazole synthesis, first reported in 1887, is a classical and highly versatile method for the preparation of thiazoles. scispace.com The fundamental reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). encyclopedia.pubcolab.ws This reaction reliably produces 1,3-thiazoles with various substituents at the 2, 4, and 5-positions in good to excellent yields. researchgate.net For instance, the reaction of an α-haloketone with a thioamide proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring. encyclopedia.pub

Over the years, numerous modifications and variations of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and expand the substrate scope. These modern variants often employ milder reaction conditions, alternative reagents, and catalysts. For example, microwave-assisted Hantzsch synthesis has emerged as an environmentally friendly and efficient method, often leading to higher yields in significantly shorter reaction times compared to conventional heating. nih.govmdpi.com Solvent-free conditions have also been successfully applied, further enhancing the green credentials of this synthetic route. scispace.com

The Holzapfel-Meyers-Nicolaou modification is a notable variant that allows for the synthesis of thiazoles, including those derived from amino acids, with minimal loss of optical purity. researchgate.net This multi-step procedure involves the cyclocondensation of a thioamide with an α-halocarbonyl under basic conditions to form a hydroxythiazoline intermediate, which is subsequently dehydrated to the desired thiazole. researchgate.net Additionally, the use of diazoketones as stable and convenient alternatives to α-haloketones has been explored, offering a scalable and versatile approach to 2,4-disubstituted thiazoles. chemrxiv.org

The reaction conditions of the Hantzsch synthesis can also influence the regioselectivity of the products. For instance, the condensation of α-halogeno ketones with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles. However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed. rsc.org

Table 1: Comparison of Classical and Modern Hantzsch Thiazole Synthesis

FeatureClassical Hantzsch SynthesisModern Variants
Reaction Time Often long (e.g., 24-25 hours) scispace.comSignificantly reduced (e.g., minutes to a few hours) organic-chemistry.orgmdpi.com
Conditions Often harsh, requiring refluxing in organic solvents scispace.comMilder conditions, including solvent-free and microwave irradiation nih.govscispace.com
Reagents α-haloketones, thioamides/thioureas encyclopedia.pubIncludes diazoketones, propargyl bromides, enaminones organic-chemistry.orgchemrxiv.org
Catalysts Often catalyst-free colab.wsMay employ catalysts like copper salts or silica-supported tungstosilicic acid encyclopedia.pubmdpi.com
Environmental Impact Use of volatile organic solvents scispace.comGreener approaches with solvent-free or water-based systems scispace.commdpi.com

Cyclization Reactions for Thiazole Ring Formation

Beyond the Hantzsch synthesis, a variety of other cyclization reactions are employed to construct the thiazole ring. These methods often provide access to thiazoles with substitution patterns that may be difficult to achieve through the Hantzsch route.

One notable method is the Cook-Heilbron synthesis , which involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related reagents. encyclopedia.pubwikipedia.org This approach is particularly useful for the synthesis of 5-aminothiazole derivatives. researchgate.net

Another important strategy is the Gabriel synthesis , which utilizes the cyclization of α-acylaminoketones with a sulfurizing agent like phosphorus pentasulfide to yield 2,5-disubstituted thiazoles. encyclopedia.pubanalis.com.my

More contemporary methods include domino reactions, which allow for the formation of multiple bonds in a single synthetic operation. For example, a domino alkylation-cyclization of propargyl bromides with thioureas under microwave irradiation provides a rapid and efficient route to 2-aminothiazoles. organic-chemistry.org

Other innovative cyclization strategies include:

Copper-catalyzed cyclization of oximes, anhydrides, and potassium thiocyanate. encyclopedia.puborganic-chemistry.org

Electrochemical oxidative cyclization of enaminones with thioamides, offering a metal- and oxidant-free approach. organic-chemistry.org

Base-induced cyclization of active methylene (B1212753) isocyanides with carbodithioates. organic-chemistry.org

Lawesson's reagent-mediated cyclization of functionalized enamides, which allows for the synthesis of 2,4,5-trisubstituted thiazoles. nih.govresearchgate.net

These diverse cyclization methods provide a powerful toolkit for the synthesis of a wide array of thiazole derivatives with varied substitution patterns.

Specific Synthetic Routes for 2-Methylthio-Thiazole Derivatives

The introduction of a methylthio group at the C-2 position of the thiazole ring is a key transformation for accessing compounds like 2-Methylthio-4-phenyl-thiazole. This can be achieved through several synthetic strategies, primarily involving the methylation of a pre-formed 2-mercaptothiazole (B1225461) or the use of reagents that already contain the methylthio moiety.

Methylthio Incorporation at the C-2 Position

The installation of a methylthio group onto the thiazole core is a critical step in the synthesis of the target compound and its analogs. The two main approaches are direct methylation of a thiol precursor and the use of methylthio-containing building blocks. tandfonline.comconicet.gov.ar

A common and straightforward method for the synthesis of 2-methylthiothiazoles is the methylation of the corresponding 2-mercaptothiazole. tandfonline.comprepchem.com This reaction is typically carried out by treating the 2-mercaptothiazole with a methylating agent in the presence of a base. prepchem.com

For example, 2-mercapto-4-phenylthiazole can be methylated to form 2-methylthio-4-phenylthiazole. tandfonline.com A typical procedure involves dissolving the 2-mercaptothiazole in an aqueous solution of a base, such as sodium hydroxide, followed by the addition of a methylating agent like methyl iodide or dimethyl sulfate (B86663). tandfonline.comprepchem.com The reaction proceeds via the formation of a thiolate anion, which then acts as a nucleophile, attacking the methyl group of the methylating agent in an SN2 reaction.

In some cases, unexpected methylation can occur. For instance, the reaction of 2-mercaptothiazoles with O,O-dimethylchlorothiophosphate, which is expected to yield dithiophosphates, has been shown to result in the formation of S-methyl derivatives instead. tandfonline.com The proposed mechanism suggests that the initially formed thiol anion can attack the methyl group of the reagent, leading to methylation. tandfonline.com

Table 2: Examples of Methylating Agents for 2-Mercaptothiazoles

Methylating AgentTypical ConditionsReference
Methyl iodide (CH₃I)Aqueous NaOH, stirred at room temperature prepchem.com
Dimethyl sulfate ((CH₃)₂SO₄)Aqueous NaOH, 0-5°C tandfonline.com
O,O-DimethylchlorothiophosphateAnhydrous K₂CO₃, dry acetone, reflux tandfonline.com

An alternative to the methylation of 2-mercaptothiazoles is the use of starting materials that already contain the methylthio group. This approach incorporates the S-methyl moiety during the thiazole ring formation.

One such strategy involves the reaction of 2-(bis(methylthio)methylene)malononitrile or ethyl 2-cyano-3,3-bis(methylthio)acrylate with bisthioureas. core.ac.uk While this reaction can lead to 1,3,4-thiadiazoles, under certain conditions with reactive bisthioureas, it can yield 1,3-thiazoles. core.ac.uk

Another approach utilizes the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with active methylene isocyanides like tosylmethyl isocyanide (TosMIC). researchgate.net This method has been shown to regioselectively produce 2-(methylthio)-N-aryl/alkylthiazole-5-carboxamides. researchgate.net

Furthermore, the reaction of 4-methylthio-1,3-diazabuta-1,3-dienes with reagents like thioglycolic acid or ethyl bromoacetate (B1195939) provides a convenient route to 2-aminothiazole (B372263) derivatives, where the methylthio group is initially present on one of the reactants. scispace.com

These methods offer alternative pathways to 2-methylthio-substituted thiazoles, providing flexibility in synthetic design depending on the availability of starting materials and the desired substitution pattern on the final product.

Regioselective Synthesis Strategies for 2,4-Disubstituted Thiazoles

The regioselective synthesis of 2,4-disubstituted thiazoles is a cornerstone of heterocyclic chemistry, ensuring the precise placement of substituents on the thiazole ring. A prominent and classical method for achieving this is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. nih.govresearchgate.netmdpi.com This method has been the subject of numerous modifications to improve yields, shorten reaction times, and employ greener conditions. mdpi.com

One modern approach involves the use of diazoketones as stable and convenient alternatives to α-haloketones. chemrxiv.org In a one-pot procedure, diazoketones react with thiourea or thiosemicarbazide (B42300) to furnish 2,4-disubstituted-1,3-thiazoles in high yields. chemrxiv.org This method is scalable and showcases the versatility of diazoketones in heterocyclic synthesis. chemrxiv.org

Another strategy for regioselectivity is the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with reagents like TosMIC (tosylmethyl isocyanide). researchgate.netorganic-chemistry.orgrsc.org This reaction proceeds with high yields and its regiochemistry has been confirmed by X-ray diffraction studies. researchgate.netrsc.org The choice of base and solvent is crucial, with potassium carbonate in DMF often providing optimal results. organic-chemistry.org

Furthermore, the oxidation of thiazoline (B8809763) precursors using reagents like manganese dioxide (MnO2) offers a pathway to 2,4-disubstituted thiazoles. nih.gov While historically limited to specific substrates, this method has been expanded to include thiazoles with a variety of substituents. nih.gov

Below is a table summarizing various regioselective synthetic approaches to 2,4-disubstituted thiazoles.

Starting MaterialsReagents/ConditionsProduct TypeYield (%)
α-Haloketones, Thioamides/ThioureaVarious, including microwave irradiation2,4-Disubstituted thiazolesHigh
Diazoketones, Thiourea/ThiosemicarbazideOne-pot synthesis2,4-Disubstituted-(1,3)thiazolesHigh
Methyl-2-oxo-2-(amino)ethanedithioates, TosMICK2CO3, DMF2-(Methylthio)-N-aryl/alkylthiazole-5-carboxamidesHigh
ThiazolinesMnO2, Refluxing solvent2,4-Disubstituted thiazolesGood to Excellent
Enaminoesters, Fluorodibromoiamides/ester, SulfurThree-component reactionFunctionalized thiazolesHigh

Synthesis of 4-Phenyl-Thiazole Derivatives

The presence of a phenyl group at the C-4 position of the thiazole ring is a common structural motif. Several synthetic strategies have been developed to efficiently introduce this moiety.

Incorporation of Phenyl Moiety at the C-4 Position

A primary and widely utilized method for installing a phenyl group at the C-4 position is the Hantzsch synthesis, employing a phenacyl halide (e.g., phenacyl bromide) as the α-haloketone component. nanobioletters.comclockss.orgtandfonline.com The reaction of phenacyl bromides with various thioamides or thioureas leads directly to 4-phenylthiazole (B157171) derivatives. clockss.org For instance, the reaction of substituted phenacyl bromides with thiourea in the presence of a copper silicate (B1173343) catalyst in ethanol (B145695) produces 2-amino-4-phenylthiazole (B127512) derivatives in excellent yields. nanobioletters.com

The reaction conditions for this transformation have been optimized using various catalysts and solvent systems. For example, using tetrabutylammonium (B224687) salts as a catalyst in methanol (B129727) at room temperature allows for a rapid and high-yielding synthesis of 4-arylthiazoles. clockss.org This method is effective for phenacyl bromides bearing both electron-donating and electron-withdrawing groups. clockss.org

Another approach involves the reaction of thiosemicarbazones with phenacyl bromide. Thiosemicarbazones, prepared from the condensation of thiosemicarbazide with aldehydes or ketones, react with phenacyl bromide to yield 4-phenylthiazole derivatives. smolecule.com

The following table presents examples of reactions incorporating a phenyl moiety at the C-4 position of the thiazole ring.

Reactant 1Reactant 2Catalyst/ConditionsProductYield (%)
Phenacyl bromideThioureaCopper silicate, Ethanol, Reflux2-Amino-4-phenylthiazole derivativesExcellent
Phenacyl bromideThioamide/ThioureaBu4NPF6, Methanol, Room Temperature4-Arylthiazole derivatives92% (for Fanetizole)
ThiosemicarbazonePhenacyl bromideBall-milling, then reaction4-Phenylthiazole derivatives68-98%
AcetophenoneThiourea, BromineWater bath2-Amino-4-phenylthiazole84%

Multicomponent Reactions in Thiazole Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. tandfonline.comresearchgate.net MCRs offer significant advantages, including operational simplicity, reduced waste, and the ability to generate diverse molecular libraries. tandfonline.comresearchgate.netbepls.com

A notable MCR for the synthesis of 2,4-disubstituted thiazoles involves the one-pot reaction of a ketone, thiosemicarbazide, and a phenacyl bromide under solvent-free conditions. tandfonline.comresearchgate.net This tandem reaction proceeds with high yields and short reaction times. researchgate.net

The Ugi reaction, a well-known MCR, has also been adapted for thiazole synthesis. rsc.orgorganic-chemistry.org By using thioacids as the acidic component, endothiopeptides can be formed. rsc.org Subsequent cyclization of these intermediates, often facilitated by reagents like TMSCl–NaI under microwave irradiation, leads to the formation of the thiazole ring. rsc.orgorganic-chemistry.org This approach allows for the synthesis of 5-substituted thiazolyl peptides. thieme-connect.comresearchgate.net

Biginelli-type reactions, traditionally used for the synthesis of dihydropyrimidinones, can also be employed to generate precursors for thiazole synthesis. nih.govresearchgate.netbeilstein-journals.org For example, dihydropyrimidinethiones produced via a Biginelli reaction can be further reacted with α-haloketones in a Hantzsch-type condensation to yield thiazolo[3,2-a]pyrimidine structures. researchgate.net

The table below highlights key multicomponent reactions used in the synthesis of thiazole derivatives.

Reaction TypeReactantsProductKey Features
One-pot TandemKetone, Thiosemicarbazide, Phenacyl bromide2,4-Disubstituted thiazolesSolvent-free, high yields, operational simplicity. tandfonline.comresearchgate.net
Ugi ReactionThioacid, Aldehyde, Isocyanide, AmineEndothiopeptides, then ThiazolesAccess to thiazolyl peptides, potential for diversity. rsc.orgthieme-connect.comresearchgate.net
Biginelli-like/HantzschAldehyde, Thiourea, β-Ketoester, then α-HaloketoneThiazolo[3,2-a]pyrimidinesBuilds complex fused heterocyclic systems. researchgate.net
Four-componentVarious starting materials2,4-Di- and 2,4,5-trisubstituted thiazolesAllows for general access to a class of substituted thiazoles. nih.gov

Biological Activities and Therapeutic Potential in Pre Clinical Research

Anticancer Research

Thiazole (B1198619) derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry for their potential therapeutic applications, including anticancer effects. d-nb.infomdpi.com The core structure of 2-Methylthio-4-phenyl-thiazole provides a scaffold for the synthesis of various derivatives with potential cytotoxic activities against cancer cells. nih.govresearchgate.net

In Vitro Cytotoxicity Against Various Cancer Cell Lines

In laboratory settings, derivatives of this compound have been evaluated for their ability to inhibit the growth of and kill cancer cells. These studies, known as in vitro cytotoxicity assays, are a crucial first step in the drug discovery process.

Research has demonstrated that certain thiazole derivatives exhibit cytotoxic effects across a range of human cancer cell lines. This includes, but is not limited to:

Human Melanoma and Glioblastoma: Some thiazole derivatives have shown significant cytotoxicity against these types of cancer cells, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the low micromolar range.

Neuroblastoma: In studies evaluating a series of phenylthiazole derivatives, neuroblastoma cell lines (such as SKNMC) were among those tested. nih.gov

Hepatocarcinoma: Human hepatocarcinoma cell lines, including Hep-G2, have been used to assess the anticancer activity of thiazole compounds. d-nb.infonih.gov

Breast Cancer: The MCF-7 breast cancer cell line is frequently used in cytotoxicity studies of thiazole derivatives. nih.govnih.gov However, in some studies, MCF-7 cells have shown resistance to certain phenylthiazole derivatives. nih.gov

Colorectal Cancer: Cell lines such as Caco-2 and HT-29 have been utilized to evaluate the cytotoxic potential of 2-phenylthiazole-4-carboxamide (B13865131) derivatives. researchgate.net

Table 1: In Vitro Cytotoxicity of Selected Thiazole Derivatives

Compound/Derivative Cancer Cell Line IC50 Value (µM) Reference
Phenylthiazole derivative 4c SKNMC (Neuroblastoma) 10.8 ± 0.08 nih.gov
Phenylthiazole derivative 4d Hep-G2 (Hepatocarcinoma) 11.6 ± 0.12 nih.gov
Thiazole carboxamide 2b COLO205 (Colon Adenocarcinoma) 30.79 acs.org
Thiazole carboxamide 2b B16F1 (Melanoma) 74.15 acs.org
2-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-phenylthiazole MCF-7 (Breast Cancer) 12

This table is for illustrative purposes and represents a selection of findings. IC50 values can vary based on experimental conditions.

Proposed Molecular Mechanisms of Anticancer Action

To understand how this compound and its analogs exert their anticancer effects, researchers have investigated their interactions with cellular components and pathways.

One proposed mechanism is the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation.

Cyclooxygenase (COX): Some thiazole carboxamide derivatives have been studied as inhibitors of COX enzymes. acs.org COX-2 is often upregulated in various tumors and plays a role in inflammation and cancer progression. researchgate.net

Sirtuin 2 (SIRT2): Thiazole-based compounds have been identified as inhibitors of SIRT2, a protein deacetylase. mdpi.commdpi.com SIRT2 is implicated in various cellular processes, and its inhibition is being explored as a potential strategy for cancer therapy. mdpi.comresearchgate.net

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer agents work by inducing apoptosis in cancer cells. Thiazole derivatives have been shown to trigger this process through various pathways.

The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. researchgate.netscielo.org Both pathways converge to activate caspases, a family of proteases that execute the apoptotic process. researchgate.net

Caspase Activation: Studies have shown that some thiazole derivatives can activate caspases, such as caspase-3, caspase-8, and caspase-9, leading to apoptosis. nih.gov The activation of caspase-8 is a hallmark of the extrinsic pathway, while the activation of caspase-9 is central to the intrinsic pathway. researchgate.netscielo.org

Mitochondrial Pathway: The intrinsic pathway is often regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. researchgate.net Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9. mdpi.com Some thiazole derivatives are believed to induce apoptosis via these mitochondrial pathways. The process can also involve the release of other mitochondrial proteins like Smac/DIABLO, which inhibit apoptosis inhibitors. scielo.org

Beyond enzyme inhibition and apoptosis induction, the anticancer activity of this compound derivatives may involve interactions with other specific cellular targets. The electron-withdrawing properties of the thiazole ring are thought to enhance the molecule's reactivity, facilitating effective interactions with targets within cancer cells. The specific nature of these interactions is an area of active investigation.

Antimicrobial Research

The antimicrobial properties of thiazole derivatives have been a subject of extensive research. This section focuses on the pre-clinical findings related to the specific compound this compound, detailing its activity against various microbial classes.

Antifungal Activity Spectrum and Efficacy

The antifungal potential of thiazole derivatives has been explored against various pathogenic fungi. While broad studies on thiazole compounds have indicated antifungal effects, specific data on the antifungal activity spectrum and efficacy of this compound is not extensively documented in the reviewed scientific literature. General findings suggest that the substitution pattern on the thiazole ring is crucial for antifungal activity, with certain derivatives showing promising results against various fungal pathogens. nih.govnih.gov

Antiviral Activity

The antiviral properties of thiazole derivatives have been investigated, with some compounds showing potential against a range of viruses.

Research has identified derivatives of 2-methylthio-thiazole as inhibitors of alphavirus replication, particularly the Chikungunya virus (CHIKV). urv.catacs.orgnih.gov A key compound identified in these studies is 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, which, while not being this compound itself, contains the core 2-methylthio-thiazole structure. This derivative demonstrated good antiviral activity against CHIKV. urv.catacs.orgnih.govusc.edu

Further structure-activity relationship (SAR) studies led to the discovery of an even more potent inhibitor, N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide. urv.catacs.orgnih.govusc.edu This compound showed a significant reduction in the viral titer of CHIKV. urv.catacs.org Mechanistic studies have revealed that this class of compounds inhibits alphavirus replication by blocking the translation of subgenomic viral RNA and the synthesis of structural proteins. urv.catacs.orgnih.gov

The following table summarizes the antiviral activity of these related derivatives against Chikungunya virus.

Compound NameEC₅₀ (µM)EC₉₀ (µM)Viral Titer Reduction (VTR)Cytotoxicity (CC₅₀ in NHDF cells, µM)
2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide0.60.936.9 logs at 10 µM132
N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamideNot specified0.458.7 logs at 10 µMNot specified

Molecular Mechanisms of Antimicrobial Action

The thiazole nucleus is a fundamental component in many compounds investigated for antimicrobial properties. researchgate.netnih.gov Research into derivatives containing the 2-methylthio-thiazole moiety has highlighted several mechanisms and activities against various pathogens, including drug-resistant strains. nih.govmdpi.com

The antimicrobial efficacy of these derivatives is often attributed to the hybrid molecular structures that combine the thiazole ring with other pharmacologically active groups. nih.gov For instance, the presence of a thiazolidine (B150603) ring in conjunction with the thiazole core is suggested to be effective against Gram-positive bacteria like Staphylococcus aureus. goums.ac.ir

Studies have shown that certain 2,4-disubstituted thiazole derivatives exhibit significant antibacterial activity, particularly those substituted with a 4-(methylthio)phenyl group. researchgate.net Furthermore, novel naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives bearing a 2-methylthio group which is then further functionalized have demonstrated potent antimicrobial activity against S. aureus and methicillin-resistant S. aureus (MRSA). mdpi.com Specifically, compounds with thiomorpholine (B91149) and 4-methylpiperazine groups attached to the thiazole ring showed strong inhibitory activity against various Staphylococcus species. mdpi.com This suggests that the molecular mechanism involves interactions that are detrimental to bacterial strains known for their resistance to conventional antibiotics. mdpi.com

Anti-inflammatory Research

The 2-methylthio-thiazole scaffold is a recurring feature in the design of novel anti-inflammatory agents. nih.govwjpmr.com Research in this area has focused on the compound's ability to inhibit key enzymes in the inflammatory pathway and its effects in various in vitro models of inflammation. nih.govresearchgate.net

Enzyme Inhibition (e.g., Cyclooxygenase (COX-1, COX-2), 15-Lipoxygenase (15-LOX))

A primary strategy in anti-inflammatory drug design is the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the arachidonic acid pathway that produces inflammatory mediators. researchgate.net Hybrids of 2-methylthiobenzimidazole linked to a 2-aminothiazole (B372263) core have been synthesized and shown to be potent dual inhibitors of COX-2 and 15-LOX. nih.gov

These benzimidazole-thiazole hybrids exhibited significant and selective COX-2 inhibition, with some derivatives showing IC₅₀ values as low as 0.045 µM, comparable to the selective COX-2 inhibitor celecoxib. nih.gov The same compounds also displayed potent 15-LOX inhibitory activity, with IC₅₀ values in the low micromolar range (1.67-6.56 µM). nih.gov Molecular docking studies suggest that the binding of these compounds to the active sites of COX-2 and 15-LOX is sensitive to the size and nature of the substituents. nih.gov For instance, bulky substituents are often favored for COX-2 binding, while smaller substituents may bind more effectively to 15-LOX. nih.gov

Inhibitory Activity of 2-Methylthio-Thiazole Derivatives Against Inflammatory Enzymes
Compound TypeTarget EnzymeInhibitory Concentration (IC₅₀)Reference
Benzimidazole-thiazole hybrid (15b)COX-20.045 µM nih.gov
Benzimidazole-thiazole hybrid (15b)15-LOX1.67 µM nih.gov
Benzimidazole-thiazole hybrids (general)COX-20.045-0.075 µM nih.gov
Benzimidazole-thiazole hybrids (general)15-LOX1.67-6.56 µM nih.gov
Thiadiazole-thiazolidinone hybrid (4q)COX-20.1 µM nih.gov
Thiadiazole-thiazolidinone hybrid (3a)15-LOX2.74 µM nih.gov

In Vitro Anti-inflammatory Effects

Beyond direct enzyme inhibition, derivatives of 2-aryl-thiazole have demonstrated anti-inflammatory properties in cellular assays. nih.gov Studies involving acyl-hydrazone derivatives of 2-phenyl-thiazole have shown that these compounds can modulate inflammatory responses at the cellular level. nih.gov

In one study, several of these compounds were found to inhibit the synthesis of nitric oxide (NO), a key inflammatory mediator. nih.gov The inhibition of NO by some of the tested compounds was reported to be stronger than that of the reference drug, Meloxicam. nih.gov Additionally, these derivatives were observed to reduce the absolute leukocyte count and decrease phagocytic activity, further indicating their potential to temper inflammatory processes. nih.gov

Other Biological Activities of Academic Interest

Antioxidant Activity

Oxidative stress is implicated in a wide range of diseases, and compounds with antioxidant capabilities are of significant scientific interest. nih.gov Various thiazole derivatives, including those with phenolic fragments, have been synthesized and evaluated for their ability to scavenge free radicals and act as antioxidants. nih.govnih.govmdpi.com

The antioxidant potential of these molecules is often assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging tests. nih.govnih.gov Phenolic thiazoles, in particular, have shown remarkable antioxidant and antiradical activity, which is attributed to the presence of phenolic groups and/or a hydrazone moiety that can donate hydrogen atoms to neutralize free radicals. nih.gov

In studies on a series of 2-amino-5-methylthiazol derivatives containing an oxadiazole-thiol moiety, certain compounds showed significant scavenging effects against DPPH, hydroxyl, and nitric oxide radicals. nih.gov The activity was often enhanced by the presence of electron-donating substituents on the aromatic rings of the structure. nih.gov

Antioxidant Activity of Thiazole Derivatives
Compound SeriesAssayActivity (IC₅₀)Reference
Phenolic thiazole (5a)ABTS Radical ScavengingLower IC₅₀ than Ascorbic Acid nih.gov
Phenolic thiazole (7b)ABTS Radical ScavengingLower IC₅₀ than Ascorbic Acid nih.gov
2-Amino-5-methylthiazol derivative (6a)Hydroxyl Radical Scavenging17.9 µg/mL nih.gov
2-Amino-5-methylthiazol derivative (6e)Hydroxyl Radical Scavenging18.0 µg/mL nih.gov

Enzyme Inhibitory Potential (General)

The thiazole scaffold is a well-established pharmacophore known for its role in enzyme inhibition. mdpi.comnih.gov Derivatives of 4-phenylthiazole (B157171) have been synthesized and evaluated against a variety of enzymatic targets, demonstrating a broad spectrum of inhibitory activities.

Research has shown that thiazole derivatives can act as potent inhibitors of several key enzymes implicated in various diseases. For instance, certain thiazole carboxamide derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2. acs.org One study found that a derivative, compound 2b , was the most potent against both COX-1 and COX-2, with IC₅₀ values of 0.239 μM and 0.191 μM, respectively. acs.org Another compound, 2a , showed high selectivity for COX-2, with a selectivity ratio of 2.766. acs.org

Furthermore, the thiazole structure is integral to inhibitors of other enzyme classes. A series of thiazole derivatives bearing an oxalic acid group were found to be potent inhibitors of Pin1 (Protein interacting with NIMA1), a peptidyl prolyl cis-trans isomerase considered a target for anticancer therapies, with IC₅₀ values in the low micromolar range. nih.gov Specifically, compound 10b showed an IC₅₀ of 5.38 μM. nih.gov Thiazole derivatives have also demonstrated significant inhibitory potential against α-glucosidase, an enzyme targeted in diabetes management. In one study, all twenty-one derivatives tested showed good α-glucosidase inhibitory activity, with IC₅₀ values ranging from 18.23 μM to 424.41 μM, comparing favorably to the standard, acarbose (B1664774) (IC₅₀ of 38.25 μM). nih.gov

Additionally, research into related structures, such as pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-ones synthesized from 2-amino-4-phenylthiazoles, revealed promising xanthine (B1682287) oxidase (XO) inhibitory activity, which is relevant for treating gout. tandfonline.comtandfonline.com Two compounds from this series, 3b and 3g , showed competitive inhibition of XO with IC₅₀ values of 4.228 µg/mL and 3.1 µg/mL, respectively, comparable to the drug allopurinol. tandfonline.comtandfonline.com The diverse enzymatic targets of thiazole derivatives underscore the versatility of this chemical scaffold.

Table 1: Enzyme Inhibitory Activity of Various Thiazole Derivatives

Antileishmanial Activity (In vitro anti-promastigote activity)

Leishmaniasis is a neglected tropical disease for which current therapies suffer from limitations such as high toxicity and the emergence of resistance, necessitating the search for new drugs. researchgate.netscielo.org.co The 4-phenyl-1,3-thiazole scaffold has been identified as a promising starting point for the development of novel antileishmanial agents.

Studies have focused on the in vitro activity of these compounds against the promastigote form of the parasite, which is the stage transmitted by the sandfly vector. In one key study, a series of 4-phenyl-1,3-thiazol-2-amine derivatives were synthesized and tested against Leishmania amazonensis promastigotes. researchgate.net The antiparasitic activity was typically measured using colorimetric assays such as the MTT or PrestoBlue® viability assays to determine the 50% inhibitory concentration (IC₅₀). brieflands.com

Four out of eight tested 4-phenyl-1,3-thiazol-2-amine analogues showed significant activity against L. amazonensis promastigotes, with IC₅₀ values ranging from approximately 20 to 60 μM. researchgate.net The most active compound in the series, Compound 6 , exhibited an IC₅₀ of 20.78 μM, which was close to the value obtained for the standard drug Amphotericin B (16.23 μM) in the same assay. researchgate.net Other compounds such as Compound 3 (IC₅₀: 46.63 μM) and Compound 4 (IC₅₀: 53.12 μM) also showed noteworthy biological activity. researchgate.net Further research on other 4-(4-chlorophenyl)thiazole compounds also demonstrated activity against L. amazonensis promastigotes, with IC₅₀ values ranging from 19.86 to 200 µM. scielo.br These findings indicate that the 4-phenylthiazole core is a viable scaffold for developing new antileishmanial drug candidates.

Table 2: In Vitro Anti-Promastigote Activity of 4-Phenyl-1,3-thiazole-2-amine Derivatives against L. amazonensis

Modulation of Nitric Oxide Synthase (NOS) Isoforms

Nitric oxide (NO) is a critical signaling molecule produced by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). nih.govnih.gov Overproduction of NO by nNOS and iNOS is implicated in neurodegenerative diseases and inflammatory conditions, respectively. nih.gov Consequently, the development of inhibitors that are selective for nNOS or iNOS over the constitutively expressed eNOS (which is vital for maintaining cardiovascular health) is a significant therapeutic goal. nih.gov

The thiazole ring has been explored as a scaffold for developing such selective NOS inhibitors. nih.govbohrium.com Research into 2-aminothiazole derivatives has shown that substitution at the 4- and 5-positions of the ring can enhance inhibitory activity and selectivity for iNOS. nih.gov For example, the compounds 5a (5-(1-methyl)ethyl-4-methylthiazol-2-ylamine) and 5b (5-(1,1-dimethyl)ethyl-4-methylthiazol-2-ylamine) demonstrated selectivity for iNOS that was significantly higher than the non-selective inhibitor L-NAME. nih.gov

In other studies, 2-aminothiazole was investigated as a cyclized mimic of S-ethylisothiourea, a potent NOS inhibitor. bohrium.com These thiazole mimics were found to be competitive inhibitors of human NOS isoforms. bohrium.com Further work on related scaffolds, such as 2-aminobenzothiazoles, has also yielded potent and selective inhibitors of the human neuronal NOS isoform. researchgate.net While direct studies on this compound are limited, research on these closely related analogues highlights the potential of the thiazole core to serve as a platform for designing isoform-selective NOS inhibitors. silae.it The anti-inflammatory activity reported for some phenyl thiazole derivatives is thought to be connected to the dual inhibition of nitric oxide and prostaglandin (B15479496) production. pharmainfo.inresearchgate.net

Table 3: NOS Inhibitory Activity of 2-Aminothiazole Derivatives

Structure Activity Relationship Sar Studies of Thiazole Derivatives

General Principles of Thiazole (B1198619) SAR

The thiazole ring is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom at positions 1 and 3, respectively. analis.com.myglobalresearchonline.net This structure is a vital pharmacophore in medicinal chemistry due to its wide range of biological activities. nih.govsciencescholar.us The reactivity and biological interactions of thiazole derivatives are dictated by the electronic properties of the ring and the attached substituents. globalresearchonline.net

The introduction of various substituents at the C-2, C-4, and C-5 positions alters the molecule's properties. globalresearchonline.net For instance, electron-donating groups, such as a methyl group, tend to increase the basicity and nucleophilicity of the thiazole ring, regardless of their position. analis.com.myglobalresearchonline.net Conversely, strong electron-withdrawing groups, like a nitro group, decrease these properties. analis.com.myglobalresearchonline.net The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic parts, enhances their ability to penetrate bacterial cell membranes. globalresearchonline.net

SAR studies have revealed that specific structural features are crucial for certain biological activities. For example, in a series of DNA gyrase inhibitors, the 2-aminothiazole (B372263) moiety was found to be essential, providing a necessary acceptor-donor interaction pattern. acs.org Additionally, the presence of a hydrogen bond acceptor at the para position of a phenyl ring attached to the thiazole can be critical for enzymatic activity. acs.org

Influence of Substituents on Biological Activity

The type and placement of substituents on the thiazole core and any associated rings are critical in determining the biological profile of the resulting compound. researchgate.netanalis.com.mybiointerfaceresearch.com

Role of the 2-Methylthio Group

The 2-methylthio group (-SCH3) is a significant substituent that modifies the electronic and steric properties of the thiazole molecule. This group, composed of a sulfur atom linked to a methyl group, generally acts as an electron-donating group. Its presence can influence the molecule's reactivity and how it interacts with biological targets.

In some contexts, the methylthio group is part of a larger structural motif that contributes to biological activity. For instance, in a study of 2,4-disubstituted thiazoles, derivatives with a 4-(methylthio)phenyl group at the 2-position demonstrated notable antibacterial activity. nih.govsciencescholar.us The sulfur atom in the methylthio group can participate in interactions with biological macromolecules, potentially enhancing the compound's efficacy.

Impact of the 4-Phenyl Substitution

A phenyl group at the 4-position of the thiazole ring is a common feature in many biologically active derivatives. This substitution pattern is frequently seen in compounds designed for various therapeutic applications. jpionline.orgmdpi.com The phenyl ring itself can be further substituted, allowing for fine-tuning of the molecule's properties. mdpi.com

Effect of Electron-Withdrawing and Electron-Donating Groups on the Phenyl Ring

The electronic nature of substituents on the 4-phenyl ring plays a crucial role in modulating the biological activity of 4-phenylthiazole (B157171) derivatives. mdpi.comsemanticscholar.org

Electron-Withdrawing Groups (EWGs): The presence of EWGs such as nitro (-NO2), chloro (-Cl), fluoro (-F), and bromo (-Br) on the phenyl ring has been shown to enhance various biological activities. mdpi.comsemanticscholar.org

In some series of thiazole derivatives, a nitro group at the para position of the phenyl ring was beneficial for antimicrobial activity. semanticscholar.orgmdpi.com

Similarly, halogen substituents like chlorine and fluorine on the phenyl ring have been associated with increased anticonvulsant and antimicrobial activities. mdpi.com For instance, a 4-chlorophenyl substitution led to higher seizure protection in one study. mdpi.com Another study found that a 4-(4-chlorophenyl) substituent enhanced antimicrobial activity, likely by increasing the electrophilicity of the compound.

Electron-Donating Groups (EDGs): EDGs like methoxy (B1213986) (-OCH3) and methyl (-CH3) can also positively influence biological activity.

A methoxy group at the para position of the phenyl ring has been found to be beneficial for antimicrobial activity in certain 2,4-disubstituted thiazole derivatives. researchgate.netsemanticscholar.org

The presence of a methyl group at the para-position of the phenyl ring was found to increase the cytotoxic activity of some thiazole-thiadiazole hybrids. mdpi.com

The following table summarizes the effects of various substituents on the phenyl ring of 4-phenylthiazole derivatives:

Substituent TypeExample SubstituentPosition on Phenyl RingObserved Effect on Biological Activity
Electron-Withdrawing-NO2paraBeneficial for antimicrobial activity. semanticscholar.orgmdpi.com
Electron-Withdrawing-Cl, -Br, -FNot specifiedHigher seizure protection. mdpi.com
Electron-Withdrawing-ClparaEnhanced antimicrobial activity.
Electron-Donating-OCH3paraBeneficial for antimicrobial activity. researchgate.netsemanticscholar.org
Electron-Donating-CH3paraIncreased cytotoxic activity. mdpi.com

Importance of Specific Linkers and Fused Heterocyclic Systems

The biological activity of thiazole derivatives can be significantly modified by incorporating specific linkers or fusing the thiazole ring with other heterocyclic systems. nih.gov

Fused Systems: Fusing the thiazole ring with other heterocyclic systems can lead to novel compounds with enhanced or different biological activities. For example, benzothiazoles, which consist of a thiazole ring fused to a benzene (B151609) ring, are a well-known class of biologically active compounds. rjptonline.org The fusion of rings can create a more rigid and planar structure, which may be favorable for binding to certain enzymes or receptors.

Positional Isomerism and its Impact on Biological Activity (e.g., 2,4-disubstituted vs. 2,5-disubstituted thiazoles)

The arrangement of substituents on the thiazole ring, known as positional isomerism, has a profound impact on the biological activity of the resulting compounds. nih.govbiointerfaceresearch.com The most commonly studied and biologically active thiazole derivatives are those with substituents at the 2 and 4 positions. nih.govbiointerfaceresearch.com

2,4-Disubstituted Thiazoles: This substitution pattern is prevalent in a vast number of biologically active thiazole derivatives. nih.govbiointerfaceresearch.com The specific substituents at these positions dictate the compound's therapeutic potential. For instance, a series of 2,4-disubstituted thiazoles showed that the presence of electron-withdrawing or electron-donating groups at the para position of a benzene ring attached to the thiazole moiety was beneficial for antimicrobial activity. semanticscholar.org

2,5-Disubstituted Thiazoles: While less common than their 2,4-disubstituted counterparts, 2,5-disubstituted thiazoles have also demonstrated significant biological activity. nih.gov In one study, a series of 2,5-disubstituted thiazole derivatives were evaluated for their activity against resistant bacterial strains. The structure-activity relationship studies revealed that a nonpolar, hydrophobic moiety at position 2 and an ethylidenehydrazine-1-carboximidamide group at position 5 were advantageous for antibacterial activity. nih.gov

The differential biological activities between these isomers underscore the importance of the spatial arrangement of functional groups for effective interaction with biological targets.

Optimization Strategies for Enhanced Potency and Selectivity

The thiazole scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for developing potent and selective therapeutic agents. researchgate.netnih.gov Structure-activity relationship (SAR) studies on thiazole derivatives have revealed that strategic modifications to different parts of the molecule can significantly enhance biological activity and selectivity towards specific targets. researchgate.netnih.gov Optimization efforts often focus on substituting the core rings, altering linkers, and introducing various functional groups to fine-tune the compound's physicochemical and pharmacokinetic properties. acs.orgtandfonline.com

Modifications of the 4-Phenyl Ring

The phenyl group at the C4 position of the thiazole ring is a frequent site for modification to improve potency and selectivity. Research has shown that the nature and position of substituents on this phenyl ring are critical determinants of biological activity. mdpi.com

For instance, in the development of antimicrobial agents, specific substitutions on the 4-phenyl ring have been shown to confer selectivity against different bacterial strains. mdpi.com A study on thiazole derivatives highlighted that introducing a 4-nitro or a 2,4-dichloro substitution on the phenyl ring influenced activity against Methicillin-resistant Staphylococcus aureus (MRSA), whereas a 4-methyl group was favorable for activity against Escherichia coli. mdpi.com

In the context of antileishmanial agents, a series of 4-phenyl-1,3-thiazol-2-amine derivatives were synthesized and evaluated. The substitution pattern on the 4-phenyl ring significantly impacted their activity against Leishmania amazonensis. The data below illustrates the effect of these substitutions on the half-maximal inhibitory concentration (IC50) and the selectivity index (SI).

Table 1: Antileishmanial Activity of 4-Phenyl-1,3-thiazol-2-amine Derivatives. nih.gov
CompoundSubstitution on Phenyl RingIC50 (μM)Selectivity Index (SI)
Compound 34-Chloro46.6326.11
Compound 43,4-Dichloro53.124.80
Compound 64-Nitro20.785.69

Bioisosteric Replacement and Linker Modification

Bioisosteric replacement of the central thiazole ring or modification of linkers connecting it to other parts of the molecule represents another key optimization strategy. In the pursuit of potent anticancer agents targeting tubulin polymerization, researchers investigated alternatives to the thiazole "B" ring in a series of Small Molecule Angiogenesis and/or Mitotic inhibitors (SMARTs). acs.org

These studies demonstrated that replacing the thiazole ring with other five- or six-membered heterocycles could maintain or even improve potency. The table below summarizes the findings for various "B" ring replacements in a specific series of anticancer compounds. acs.org

Table 2: Effect of "B" Ring Replacement on Anticancer Activity. acs.org
Compound"B" RingIC50 against Prostate Cancer Cells (nM)
1Thiazole~12-35
9cPyridine (B92270)~12-35
9dFuran~12-35
9eThiophene~12-35
5OxazolineHundreds of nM range
6OxazoleHundreds of nM range
9aPhenylHundreds of nM range
9fPyrazoleHundreds of nM range

Modification of the linker between the heterocyclic rings is also a viable strategy. For the same class of anticancer compounds, replacing the carbonyl linker with a cyanoimine linkage resulted in promising activity, though it introduced metabolic liabilities. acs.org

Enhancing Selectivity through Polar Substituents

Achieving selectivity for a specific biological target over others is a major goal in drug design. For thiazole-based inhibitors of Plasmodium falciparum protein kinase G (PfPKG), a key strategy to enhance selectivity was the introduction of polar groups. nih.gov

Initial compounds in the series showed potent inhibition but also off-target effects on human kinases. To address this, the 4-fluorophenyl moiety was replaced with more polar substituents. The introduction of a sulfone group, for example, yielded a compound with a comparable IC50 value but a significantly improved kinase selectivity profile. nih.gov Further modifications, such as adding a sulfonamide group, led to even greater selectivity and enhanced cellular potency against the parasite. nih.gov

The data below illustrates the evolution of potency and selectivity in this series of PfPKG inhibitors.

Table 3: Optimization of Trisubstituted Thiazoles as PfPKG Inhibitors. nih.gov
CompoundKey FeatureBiochemical IC50 (pM)Cellular Potency (nM)Selectivity Notes
9c4-Fluorophenyl group--Showed off-target kinase inhibition
16aSulfone groupComparable to 9c-Much improved kinase selectivity
23Sulfonamide group-~100Excellent selectivity over human kinases

These examples underscore the power of systematic SAR-guided optimization. By strategically modifying the substituents on the phenyl ring, altering the core heterocyclic structure, and introducing polar functional groups, it is possible to significantly enhance the potency and selectivity of thiazole-based compounds for a wide range of biological targets.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For thiazole (B1198619) derivatives, docking studies are frequently employed to understand how they interact with the active sites of biological targets like enzymes and receptors.

For instance, various novel 2,4-disubstituted thiazole derivatives have been synthesized and subjected to molecular docking simulations to explore their potential as antimicrobial agents by studying their interaction with the DNA gyrase enzyme. bohrium.com In other research, new series of thiazole conjugates were docked with the Rho6 protein, a target implicated in hepatic cancer, to investigate their binding modes. nih.govmdpi.com Similarly, docking studies on thiazole carboxamide derivatives have been crucial in understanding their inhibitory action on cyclooxygenase (COX) enzymes. acs.org These computational experiments are fundamental in predicting the binding efficacy and mechanism of action before undertaking more resource-intensive experimental assays.

The analysis of docking results reveals specific binding patterns and quantifies the binding affinity, often expressed as a binding energy score (in kcal/mol). These analyses identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-target complex.

In a study of thiazole conjugates targeting the Rho6 protein, specific interactions were identified. For example, one potent compound formed two hydrogen bonds with the amino acid residues Ser95 and Glu138, alongside an arene-cation interaction with Arg96. nih.gov Another derivative in the same series established a single hydrogen bond with Asp132. nih.gov For a different series of thiazole-based chalcones designed as anti-inflammatory agents, molecular docking showed that a nitro (NO2) group on the phenyl ring could form a hydrogen bond interaction with Met522 and Trp387 residues in the active site of the COX-2 enzyme. nih.gov The binding affinity scores from these studies help in ranking compounds and prioritizing them for synthesis and biological testing.

Table 1: Examples of Molecular Docking Interactions for Thiazole Derivatives

Derivative ClassTarget ProteinKey Interacting ResiduesBinding Energy (kcal/mol)Interaction Types
Thiazole-triazole-pyrazole conjugateRho6Ser95, Glu138, Arg96Not SpecifiedHydrogen Bonds, Arene-cation nih.gov
Thiazole-triazole-pyrazole conjugateRho6Asp132Not SpecifiedHydrogen Bond nih.gov
Thiazole-based ChalconeCOX-2Met522, Trp387Not SpecifiedHydrogen Bond nih.gov
2-Aminothiazole (B372263) DerivativeTyrosinase OxidoreductaseNot Specified-3.62 to -6.64Not Specified asianpubs.org

This table is interactive. Click on the headers to sort the data.

Beyond testing against known targets, computational methods can be used in a "target fishing" or "reverse docking" approach to predict potential, previously unknown macromolecular targets for a given compound. This is particularly useful for identifying the mechanism of action for compounds with observed biological activity.

A study on a series of 4-phenyl-1,3-thiazol-2-amines, which demonstrated antileishmanial activity, employed a molecular modeling target fishing study to propose potential macromolecular targets. researchgate.net The results of this in silico screening suggested that S-methyl-5-thioadenosine phosphorylase, an enzyme present in the parasite Leishmania amazonensis, is a potential target for these compounds. researchgate.net Identifying such potential targets provides a strong hypothesis that can guide future experimental validation and can be crucial for optimizing the lead compound to enhance activity and reduce potential toxicity. researchgate.net

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target to design and optimize ligands. The thiazole scaffold is frequently used in SBDD campaigns due to its versatile chemical nature and its presence in numerous approved drugs. mdpi.com

A notable example involves the design of selective COX-2 inhibitors. acs.org Based on the binding modes of existing inhibitors, researchers designed a novel series of thiazole carboxamide derivatives. The study found that specific structural modifications significantly influenced potency and selectivity. For instance, the introduction of a methyl group on the thiazole ring was shown to positively affect the compound's geometrical conformation, leading to improved inhibitory potency against both COX-1 and COX-2 isoforms compared to a parent structure. acs.org This iterative process of designing, synthesizing, and testing compounds based on structural insights is a cornerstone of modern medicinal chemistry.

In Silico Prediction of Pharmacokinetic-Relevant Properties (e.g., oral bioavailability)

The success of a drug candidate depends not only on its potency but also on its pharmacokinetic profile, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools are widely used to predict these properties early in the discovery process, helping to filter out compounds that are likely to fail later in development.

Several studies on thiazole derivatives have incorporated ADMET prediction. For a series of 4-phenoxyphenyl-thiazole-Schiff base derivatives, in silico predictions showed that most of the synthesized compounds adhered to established guidelines for drug-likeness, such as Lipinski's rule of five and Veber's rule, which are indicators of good potential oral bioavailability. nih.govresearchgate.net Similar ADMET predictions were conducted for other thiazole Schiff bases and thiazole conjugates, validating their potential for oral bioavailability. mdpi.comnih.gov These predictions provide valuable data that helps in designing compounds with more favorable drug-like properties. bohrium.com

Table 2: In Silico ADMET Prediction for Novel Thiazole Derivatives

Compound SeriesPrediction Tool/MethodKey Predicted PropertiesFindings
4-phenoxyphenyl-thiazole-Schiff basesNot SpecifiedLipinski's rule of five, Veber's ruleMost compounds adhered to the rules, indicating good oral bioavailability potential. nih.govresearchgate.net
Phenyl/furan-thiazole-Schiff basesNot SpecifiedADMETSynthesized compounds were validated for their oral bioavailability. nih.gov
Thiazole-linked HeterocyclesPyRx-virtual screeningADMETThe study assessed the drug-like properties of the new compounds. mdpi.com

This table is interactive. Click on the headers to sort the data.

Correlations between Computational Predictions and Experimental Observations

A critical aspect of computational modeling is the validation of its predictions against experimental results. Strong correlations between in silico predictions and in vitro or in vivo data build confidence in the computational models and their utility in the drug design process.

Numerous studies on thiazole derivatives have demonstrated such correlations.

Antimicrobial Activity: For a series of novel 4-phenoxyphenyl-thiazole-Schiff base derivatives, molecular docking and dynamics simulations were used to explore binding interactions and the stability of ligand-protein complexes. The insights gained from these computational studies were found to be well-aligned with the in vitro antimicrobial and antioxidant activities observed for the compounds. nih.govresearchgate.net

Enzyme Inhibition: In the development of thiazole carboxamides as COX inhibitors, molecular docking was used to rationalize the observed biological data. acs.org The docking studies provided a structural basis for the compounds' inhibitory activities (IC₅₀ values) and their selectivity between the COX-1 and COX-2 isozymes. acs.org

Anticancer Activity: Docking studies of newly synthesized thiazole conjugates against the Rho6 protein showed good docking scores and acceptable binding interactions, which corresponded with the promising inhibition activity these compounds exhibited against hepatic cancer cell lines (HepG2) in vitro. nih.gov

Antioxidant Potential: The antioxidant potential of novel 2-aminothiazole derivatives was evaluated using both molecular docking against oxidoreductase proteins and the experimental DPPH assay. A correlation was found where compounds showing stronger binding affinity in silico also demonstrated higher antioxidant activity in the wet lab experiments. asianpubs.org

These examples underscore the powerful synergy between computational and experimental approaches, where computational predictions guide experimental work and experimental results, in turn, validate and refine the computational models.

Future Research Directions and Translational Perspectives in Chemical Biology

Design and Synthesis of Novel Thiazole-Based Lead Compounds

A primary future direction lies in the rational design and synthesis of novel lead compounds derived from the 2-methylthio-4-phenyl-thiazole scaffold. The existing body of research on related thiazole (B1198619) derivatives provides a roadmap for creating molecules with enhanced potency and selectivity against various biological targets. For instance, studies on 2-amino-4-phenylthiazole (B127512) derivatives have yielded compounds with significant anticancer and antibacterial activities, demonstrating that modifications to the core structure can profoundly influence biological outcomes. sioc-journal.cn

The synthesis of new analogs can draw from established strategies. The Hantzsch thiazole synthesis, a classic method involving the condensation of α-haloketones with thioamides, remains a versatile and widely used approach for creating substituted thiazoles. mdpi.comresearchgate.net By strategically selecting different α-haloketones and thiourea (B124793) derivatives, a diverse library of compounds based on the 4-phenyl-thiazole core can be generated. nanobioletters.comnih.gov Research has shown that introducing specific moieties, such as indole (B1671886) or pyridine (B92270) rings, can produce potent antimicrobial or anticancer agents. nih.govnih.govacs.org For example, a series of 4-(indol-3-yl)thiazole-2-amines were synthesized and found to possess significant antibacterial properties, suggesting that hybridizing the thiazole core with other pharmacophores is a fruitful strategy. nih.gov Similarly, incorporating a methyl sulfonyl group led to the development of selective COX-2 inhibitors based on an imidazo[2,1-b]thiazole (B1210989) scaffold. nih.gov

Future work should focus on creating derivatives of this compound that target specific enzymes or receptors implicated in disease. This involves synthesizing analogs with varied substituents on the phenyl ring and exploring modifications of the methylthio group to optimize pharmacokinetic properties and target engagement.

Table 1: Examples of Synthesized Thiazole Derivatives and Their Biological Activities

Thiazole Scaffold Key Modifications Target/Activity Reference(s)
Imidazo[2,1-b]thiazole 6-(4-(methylsulfonyl)phenyl) group Selective COX-2 Inhibition nih.gov
2-Amino-4-phenylthiazole Amide moiety at position 2 Anticancer (Raf/MEK/ERK pathway), Antibacterial sioc-journal.cn
2,4,5-Thiazole 2-(2-mercaptoacetamido) group Antimicrobial (6-APA mimics) researchgate.net
2,3,4-Trisubstituted Thiazole Varied aryl and alkyl groups Antiproliferative (EGFR/BRAF V600E dual inhibitors) mdpi.com
4-(Indol-3-yl)thiazole-2-amine Indole at position 4, various groups at position 2 Antimicrobial nih.gov

Exploration of Multi-Targeting Approaches for Complex Diseases

Complex diseases such as cancer often involve multiple pathological pathways, making single-target drugs less effective and prone to resistance. A promising therapeutic strategy is the development of single molecules that can modulate multiple targets simultaneously. mdpi.com The this compound scaffold is an ideal starting point for designing such multi-targeted agents.

Research into related thiazole derivatives has already validated this approach. For example, novel compounds have been designed and synthesized as dual inhibitors of key cancer-related kinases like EGFR and BRAFV600E or EGFR and VEGFR-2. mdpi.comresearchgate.net These studies demonstrate that the thiazole ring can serve as a core structure to which different pharmacophores responsible for inhibiting distinct targets can be attached. Another strategy involves combining the thiazole nucleus with other privileged heterocyclic structures, such as the indole ring, to create hybrid molecules with potential actions against multiple cancer pathways. acs.org

Future research should systematically explore the design of this compound derivatives as multi-targeted agents. This could involve creating hybrids that combine the thiazole core with known inhibitors of targets implicated in cancer, neurodegenerative disorders, or infectious diseases. The goal is to produce a single chemical entity with a more robust therapeutic effect and a lower likelihood of drug resistance compared to combination therapies. mdpi.com

Investigation of Synergistic Effects with Existing Therapeutic Agents

Another vital area of future research is the investigation of potential synergistic effects between this compound derivatives and existing therapeutic agents. While developing multi-target drugs is one approach to combatting complex diseases, combination chemotherapy remains a standard of care. mdpi.com Novel thiazole compounds could enhance the efficacy of current drugs, allowing for lower doses and potentially reducing toxicity.

For instance, a new thiazole-based antiviral agent, such as the one identified as a potent inhibitor of the Chikungunya virus, could be tested in combination with other antiviral drugs to achieve a more comprehensive blockade of viral replication. nih.gov Similarly, thiazole derivatives showing antiproliferative activity against cancer cell lines could be evaluated alongside standard chemotherapeutic agents. sioc-journal.cnmdpi.com The objective would be to identify combinations that exhibit synergism, where the combined effect is greater than the sum of the individual effects. Such studies are crucial for the translational potential of new compounds, positioning them as valuable additions to existing treatment regimens. Future work should involve in vitro and in vivo screening of rationally designed combinations to identify synergistic interactions and elucidate their underlying molecular mechanisms.

Development of Advanced Synthetic Methodologies for Derivatization

To fully explore the chemical space around the this compound scaffold, the development and application of advanced synthetic methodologies are essential. While classical methods like the Hantzsch synthesis are robust, modern techniques can offer improved efficiency, yield, and access to more complex and diverse structures. nanobioletters.comnih.gov

Future research should leverage methodologies such as:

One-Pot, Multi-Component Reactions: These reactions allow for the construction of complex thiazole derivatives from simple precursors in a single step, increasing efficiency and reducing waste. analis.com.myresearchgate.net

Novel Catalytic Systems: The use of heterogeneous and reusable catalysts, such as copper silicate (B1173343), has been shown to facilitate the rapid and efficient synthesis of 2-amino-4-phenyl thiazoles with high yields and easy workup procedures. nanobioletters.com Exploring such catalysts for the derivatization of the 2-methylthio scaffold could be highly beneficial.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods for thiazole synthesis.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhancing safety, scalability, and product consistency for the large-scale production of lead compounds.

By employing these advanced methods, chemists can rapidly generate extensive libraries of this compound derivatives for biological screening. This high-throughput approach accelerates the discovery of structure-activity relationships (SAR) and the identification of promising new therapeutic candidates.

Table 2: Advanced Synthetic Methodologies for Thiazole Derivatization

Method Key Reagents/Catalyst Resulting Structure Advantages Reference(s)
Hantzsch Synthesis α-haloketones, thiourea/thioamides 2,4-disubstituted or 2,4,5-trisubstituted thiazoles Versatile, well-established mdpi.comresearchgate.net
Heterogeneous Catalysis Phenacyl bromide, thiourea, copper silicate 4-substituted 2-amino thiazoles Rapid, high yield, reusable catalyst, easy workup nanobioletters.com
Multi-Component Reaction Thiourea, hydrazonyl chloride, various reagents Substituted 1,3-thiazole derivatives Good to excellent yields, diversity generation nih.gov
One-Pot Cyclization Dithioesters, α-bromocarbonyls, NaH 4-Amino-2,5-disubstituted thiazoles Mild conditions, excellent yields, broad functional group compatibility researchgate.net

Deepening Mechanistic Understanding at the Molecular and Cellular Level

A critical component of future research is to move beyond identifying active compounds to deeply understanding their mechanisms of action at both the molecular and cellular levels. For any derivative of this compound that shows promising biological activity, a thorough mechanistic investigation is required to validate its therapeutic potential and guide further optimization.

Examples from related thiazole compounds illustrate the depth of investigation needed.

Target Identification: A target fishing study for antileishmanial 4-phenyl-1,3-thiazol-2-amines suggested S-methyl-5-thioadenosine phosphorylase as a potential molecular target. researchgate.netnih.gov Similar unbiased screening approaches could identify the direct binding partners of novel this compound derivatives.

Pathway Analysis: A study of an anticancer 2-amino-4-phenylthiazole derivative revealed that its activity was mediated through the Raf/MEK/ERK signaling pathway. sioc-journal.cn

Receptor Modulation: A thiazole carboxamide derivative was identified as a negative allosteric modulator of GluA2 AMPA receptors. nih.gov Molecular docking simulations further pinpointed key amino acid residues (GLN-392, PHE-438, ASP-473, and LEU-742) involved in the binding interaction, providing a structural basis for its activity. nih.gov

Inhibition of Viral Processes: A thiazole amide was found to inhibit alphavirus replication by specifically blocking the translation of subgenomic viral RNA and the synthesis of structural proteins. nih.gov

Future studies on this compound derivatives should employ a combination of biochemical assays, molecular docking, structural biology (e.g., X-ray crystallography), and cell-based assays to precisely define their molecular targets and the downstream cellular consequences of target engagement.

Table 3: Investigated Mechanisms of Action for Biologically Active Thiazole Derivatives

Thiazole Derivative Class Proposed Mechanism Biological Effect Reference(s)
2-Amino-4-phenylthiazole Influence on the Raf/MEK/ERK pathway Anticancer sioc-journal.cn
Thiazole carboxamide Negative allosteric modulation of GluA2 AMPA receptors Neuroprotection nih.gov
4-Substituted-2-thiazole amide Blocks subgenomic viral RNA translation and structural protein synthesis Antiviral (Alphavirus) nih.gov
4-Phenyl-1,3-thiazol-2-amine Inhibition of S-methyl-5-thioadenosine phosphorylase (putative) Antileishmanial researchgate.netnih.gov

Q & A

Synthesis and Characterization

Q. What are the optimal synthetic methodologies for 2-methylthio-4-phenyl-thiazole derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer :

  • Step 1 : Condensation reactions using this compound precursors with aryl halides or boronic acids under Suzuki-Miyaura coupling conditions (e.g., Pd catalysts, K3_3PO4_4 in acetone at reflux) .
  • Step 2 : Hydrazine derivatives can be synthesized via LiCl-catalyzed reactions in ethanol, yielding hydrazinecarboximidamide derivatives (e.g., compounds 22b-d with >90% purity after recrystallization) .
  • Key Variables : Solvent polarity (e.g., ethanol vs. acetone) and catalyst choice (e.g., Pd vs. LiCl) significantly impact reaction efficiency. For example, LiCl in ethanol reduces side-product formation .
  • Validation : Melting points (e.g., 269–280°C) and chromatographic purity (TLC) are critical for confirming compound identity .

Q. How can structural modifications (e.g., salt formation) enhance the physicochemical properties of this compound derivatives?

  • Advanced Method :

  • Salt Formation : React thiazole-thioacetic acids with NaOH/KOH or metal sulfates (e.g., Fe2+^{2+}, Cu2+^{2+}) to improve solubility and stability. For example, sodium salts of 2-((5-(hydroxy(phenyl)methyl)-triazole-3-yl)thio)acetic acids exhibit enhanced bioavailability .
  • Characterization : IR spectroscopy confirms S–H bond disappearance (~2550 cm1^{-1}) post-salt formation, while elemental analysis validates stoichiometry (e.g., C: 52.3%, H: 4.1% calculated vs. observed) .

II. Biological Activity and Mechanisms

Q. What is the structure-activity relationship (SAR) of this compound derivatives in antibacterial applications?

  • Data-Driven Analysis :

  • Substituent Effects : Fluorine or trifluoromethyl groups at the 4′-position of biphenyl moieties (e.g., compound 22c) enhance antibacterial activity against S. aureus (MIC: 1.56 µg/mL) compared to acetyl-substituted derivatives (MIC: 6.25 µg/mL) .
  • Mechanistic Insight : Thiazole rings likely disrupt bacterial membrane integrity via hydrophobic interactions, while electron-withdrawing groups (e.g., –NO2_2) improve target binding .
  • Table 1 : Antibacterial Activity of Selected Derivatives
CompoundSubstituentMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureus
22b4′-F3.121.56
22c4′-CF3_36.253.12
22d4′-COCH3_312.56.25

Q. How do computational docking studies inform the design of this compound derivatives for therapeutic targets?

  • Advanced Approach :

  • Docking Protocols : Use AutoDock Vina to simulate binding to bacterial DNA gyrase (PDB: 1KZN). Derivatives with extended π-systems (e.g., naphthyl groups in compound 24) show higher binding affinity (ΔG: −9.2 kcal/mol) due to hydrophobic pocket interactions .
  • Validation : Overlay docking poses with crystallographic data (e.g., 9c derivative aligns with acarbose in α-glucosidase active site, RMSD: 1.2 Å) .

III. Analytical and Contradiction Resolution

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar thiazole derivatives?

  • Methodological Framework :

  • Step 1 : Cross-validate assay conditions (e.g., broth microdilution vs. agar diffusion) to account for variability in MIC values .
  • Step 2 : Use LC-MS to confirm compound stability under biological testing conditions. For example, nitro group reduction in 4-nitrophenyl derivatives may yield inactive metabolites .
  • Case Study : Compound 22d (4′-acetyl) showed lower activity than predicted due to in situ hydrolysis to carboxylic acid, detected via 1^1H NMR (δ 12.1 ppm, –COOH) .

Q. What advanced hyphenated techniques are recommended for purity analysis of this compound derivatives?

  • Analytical Workflow :

  • Technique 1 : HPLC-DAD (C18 column, acetonitrile/water gradient) to detect impurities at 254 nm (e.g., <0.5% for compound 22b) .
  • Technique 2 : HRMS (ESI+) to confirm molecular ions (e.g., [M+H]+^+ at m/z 423.0982 for 22c, Δ < 2 ppm) .

IV. Advanced Modifications and Applications

Q. How can this compound be tailored for antiviral or anticancer applications?

  • Strategic Modifications :

  • Antiviral : Introduce morpholine or piperidine moieties (e.g., compound 40) to enhance solubility and target viral proteases. Docking studies suggest inhibition of SARS-CoV-2 Mpro^\text{pro} (IC50_{50}: 8.7 µM) .
  • Anticancer : Append biphenyl groups (e.g., compound 24) to induce apoptosis in HeLa cells via caspase-3 activation (EC50_{50}: 12.3 µM) .

Q. What are the challenges in scaling up the synthesis of this compound derivatives while maintaining enantiomeric purity?

  • Process Chemistry Considerations :

  • Catalyst Recycling : Pd/C catalysts reused ≥5 times with <5% yield drop in Suzuki couplings .
  • Chiral Resolution : Use Chiralpak IA columns (hexane/ethanol) to separate enantiomers (e.g., ee >98% for compound 9e) .

Data Reproducibility and Best Practices

Q. What are the best practices for ensuring reproducibility in crystallographic studies of thiazole derivatives?

  • Crystallography Guidelines :

  • Software : SHELXL for refinement (R1_1 < 0.05) with TWIN/BASF commands to address twinning in high-symmetry crystals .
  • Data Collection : Use synchrotron radiation (λ = 0.7107 Å) for high-resolution (<1.0 Å) structures of nitro-substituted derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.